molecular formula C23H16F2N4O2S B2839658 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1018048-51-5

6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Numéro de catalogue B2839658
Numéro CAS: 1018048-51-5
Poids moléculaire: 450.46
Clé InChI: CQZJPYYRTHEHLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrazole ring, and sulfonyl groups attached to fluorophenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and pyrazole rings provide a rigid, planar structure, while the sulfonyl groups attached to the fluorophenyl rings add polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its stability and polarity .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

6-Quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones represent a class of compounds synthesized through ring transformation, highlighting the chemical versatility of quinoxaline derivatives. These compounds exhibit distinct tautomeric structures, as evidenced by NMR spectral data, demonstrating the complex chemical behavior of quinoxaline derivatives in solution (Kurasawa et al., 1989).

Biological Activity and Inhibition Studies

Quinoxaline derivatives, including the targeted compound, have been synthesized and evaluated for selective COX-2 inhibitory activity, showing significant potential in anti-inflammatory and analgesic applications. This research indicates the therapeutic potential of quinoxaline derivatives in designing new classes of COX-2 inhibitors (Singh et al., 2004).

Novel Compound Synthesis for Imaging Applications

Research into tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized from quinoxaline precursors, has shown these compounds to exhibit staining properties in cultured HeLa cells, marking them as potential fluorophores for protein interaction studies and cell imaging applications (Majumdar et al., 2014).

Development of Antimicrobial Agents

Quinoxaline carboxamide and carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activity, offering insights into novel antimicrobial agent development. This research underscores the quinoxaline core's significance in synthesizing compounds with potential utility in combating microbial infections (El-Shareif et al., 2003).

Enantiomerically Pure Compounds Synthesis

The synthesis of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines from 1-fluoro-2-nitrobenzene and S-amino acids represents a breakthrough in the synthesis of chirally pure compounds. These developments offer potential in various pharmaceutical applications, emphasizing the importance of stereochemistry in drug design and synthesis (Samanta & Panda, 2010).

Propriétés

IUPAC Name

6-[5-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N4O2S/c24-17-4-1-15(2-5-17)21-14-23(16-3-10-20-22(13-16)27-12-11-26-20)29(28-21)32(30,31)19-8-6-18(25)7-9-19/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJPYYRTHEHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.